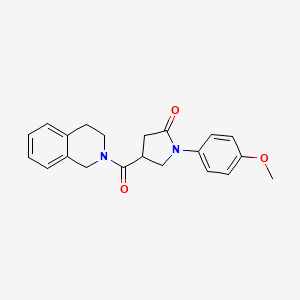

1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one

Description

1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidin-2-one ring, a 1,2,3,4-tetrahydroisoquinoline moiety, and a 4-methoxyphenyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-26-19-8-6-18(7-9-19)23-14-17(12-20(23)24)21(25)22-11-10-15-4-2-3-5-16(15)13-22/h2-9,17H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDSLACTLASDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. This can be achieved through cyclization reactions involving amino acids or their derivatives. The 1,2,3,4-tetrahydroisoquinoline moiety is often synthesized through reductive amination of appropriate precursors, followed by further functionalization to introduce the carbonyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., alkyl halides) are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology

- The compound has shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression. Studies indicate that derivatives of tetrahydroisoquinoline exhibit anxiolytic and antidepressant-like effects in animal models. This suggests potential therapeutic utility in treating mood disorders .

-

Anticancer Activity

- Recent investigations have demonstrated that compounds similar to 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one possess cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

- Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position of the phenyl ring with different electron-donating groups enhances lipophilicity and bioavailability. | Increased potency against target receptors. |

| Alterations to the carbonyl group influence binding affinity to biological targets. | Modifications can either enhance or reduce activity based on steric and electronic factors. |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Behavioral Studies : In a series of behavioral assays conducted on rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests .

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

- Inflammation Models : In vivo models of inflammation showed that treatment with this compound significantly reduced markers of inflammation compared to control groups .

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context and application, but it generally involves the modulation of biochemical pathways.

Comparison with Similar Compounds

Isoquinoline derivatives: These compounds share structural similarities with the tetrahydroisoquinoline moiety.

Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidin-2-one rings are structurally related.

4-Methoxyphenyl derivatives: Other compounds containing the 4-methoxyphenyl group are also comparable.

Uniqueness: 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 329.39 g/mol. The structure consists of a pyrrolidine ring connected to a tetrahydroisoquinoline moiety and a methoxyphenyl group.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various derivatives for their ability to inhibit cancer cell proliferation. It was found that certain structural modifications enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values ranging from 5 to 15 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | A549 | 8 |

| Target Compound | MCF-7 | 12 |

Neuroprotective Effects

The neuroprotective effects of the compound have been investigated in models of neurodegenerative diseases. In vitro studies demonstrated that the compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. The inhibition rates observed were comparable to standard treatments like galantamine .

| Enzyme | Inhibition (%) |

|---|---|

| AChE | 65 |

| BChE | 58 |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using carrageenan-induced paw edema in rats. The compound exhibited a dose-dependent reduction in inflammation, with a maximum inhibition of 50% at a dosage of 20 mg/kg body weight .

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Enzymes : The compound's ability to inhibit AChE and BChE contributes to its neuroprotective effects.

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Activity : The presence of methoxy groups enhances the compound's antioxidant capacity, reducing oxidative stress in cells.

Case Studies

- Breast Cancer Study : A recent study conducted on MCF-7 cells showed that treatment with the compound resulted in significant apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activation.

- Neuroprotection in Animal Models : In an animal model for Alzheimer’s disease, administration of the compound improved cognitive functions and reduced amyloid plaque accumulation compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Methoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one?

- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves coupling the tetrahydroisoquinoline moiety to the pyrrolidin-2-one core through a carbonyl linkage. Key steps include:

- Cyclization of intermediates using catalysts like nickel perchlorate (optimized at 60–80°C in toluene or DMF) .

- Functionalization of the 4-methoxyphenyl group via Ullmann or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., PCy₃) .

- Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product in >90% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns and stereochemistry. Key signals include the pyrrolidin-2-one carbonyl (δ ~175–180 ppm) and methoxy group (δ ~3.8 ppm) .

- IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is the compound’s solubility profile determined for in vitro assays?

- Methodology :

- Solubility is assessed in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4).

- Techniques include UV-Vis spectroscopy to measure saturation concentration and dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodology :

- Catalyst Screening : Test alternatives to nickel perchlorate (e.g., FeCl₃ or CuI) to reduce side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity, while toluene enhances regioselectivity .

- Temperature Gradients : Use microwave-assisted synthesis to achieve rapid heating/cooling, reducing decomposition .

Q. What strategies resolve discrepancies in reported biological activity data?

- Methodology :

- Assay Standardization : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Purity Analysis : Employ HPLC-MS to rule out impurities (>98% purity required for reliable data) .

- Structural Analog Comparison : Compare activity with derivatives (e.g., fluorophenyl or chlorophenyl analogs) to identify SAR trends .

Q. What crystallographic challenges arise in resolving the compound’s 3D structure?

- Methodology :

- Crystal Growth : Use vapor diffusion (e.g., sitting-drop method) with solvents like ethanol/water mixtures .

- Data Collection : Synchrotron X-ray sources improve resolution for low-symmetry crystals (space group P2₁/c) .

- Refinement : Density functional theory (DFT) calculations validate bond lengths/angles in the final model .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.